4-(Ethylaminomethyl)pyridine

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

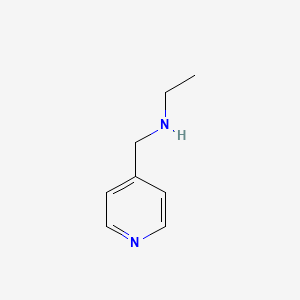

The molecular structure of 4-(Ethylaminomethyl)pyridine is characterized by a pyridine ring system bearing an ethylaminomethyl substituent at the 4-position. The compound possesses the molecular formula C8H12N2 with an average molecular mass of 136.198 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(pyridin-4-ylmethyl)ethanamine, which accurately describes the structural connectivity between the pyridine ring and the ethylamine moiety.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCNCC1=CC=NC=C1, clearly depicting the ethyl group attached to the nitrogen atom, which is subsequently connected to the methylene bridge linking to the pyridine ring at the 4-position. The compound is also known by several alternative nomenclatures including N-Ethyl-4-picolylamine and N-(4-Pyridylmethyl)ethylamine, reflecting different systematic approaches to naming this bifunctional molecule.

The Chemical Abstracts Service registry number for this compound is 33403-97-3, providing a unique identifier for database searches and regulatory purposes. The International Chemical Identifier key is ZBAMQLFFVBPAOX-UHFFFAOYSA-N, offering an additional standardized means of molecular identification across chemical databases.

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-7-8-3-5-10-6-4-8/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAMQLFFVBPAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187049 | |

| Record name | 4-((Ethylamino)methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33403-97-3 | |

| Record name | N-Ethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33403-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Ethylamino)methyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33403-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((Ethylamino)methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylpyridine-4-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((ETHYLAMINO)METHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE32X3W6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

Reductive amination involves condensation of 4-pyridinecarboxaldehyde with ethylamine to form an imine intermediate, followed by reduction to the target amine. Sodium cyanoborohydride (NaBH$$_3$$CN) is the preferred reducing agent due to its selectivity for imines over aldehydes.

- Reactants : 4-Pyridinecarboxaldehyde (1.0 equiv), ethylamine (1.2 equiv), NaBH$$_3$$CN (1.5 equiv).

- Solvent : Methanol or ethanol.

- Conditions : Stirring at 25°C for 12–24 hours under nitrogen.

- Workup : Acid-base extraction with HCl (1M) and NaOH (1M), followed by solvent evaporation.

Optimization and Yields

- Catalytic Acid : Acetic acid (10 mol%) enhances imine formation.

- Yield : 75–85% under optimized conditions.

- Purity : >95% (confirmed by $$^1$$H NMR and LC-MS).

Limitations :

- Competing reduction of the aldehyde to 4-pyridinemethanol (5–10% side product).

- Requires anhydrous conditions to prevent hydrolysis of NaBH$$_3$$CN.

Nucleophilic Substitution of 4-(Chloromethyl)pyridine

Reaction Design

4-(Chloromethyl)pyridine reacts with ethylamine via an S$$_N$$2 mechanism. Excess ethylamine acts as both nucleophile and base.

- Reactants : 4-(Chloromethyl)pyridine (1.0 equiv), ethylamine (5.0 equiv).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : Reflux at 70°C for 8–12 hours.

- Workup : Filtration to remove ammonium chloride, followed by column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics

- Yield : 60–70%.

- Side Products : Diethylated amine (<5%) and unreacted starting material (10–15%).

- Scale-Up Feasibility : Limited by exothermicity; requires controlled addition of ethylamine.

Comparative Analysis of Methods

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Starting Material Cost | High (4-pyridinecarboxaldehyde: ~\$200/g) | Moderate (4-(chloromethyl)pyridine: ~\$150/g) |

| Reaction Time | 12–24 hours | 8–12 hours |

| Yield | 75–85% | 60–70% |

| Purity | >95% | 85–90% |

| Scalability | Excellent | Moderate |

| Key Limitation | Aldehyde reduction | Diethylation |

Emerging Methodologies

Catalytic Hydrogenation

Preliminary studies suggest that 4-pyridinecarboxaldehyde and ethylamine can undergo hydrogenation using Ru/TiP-100 catalysts under 2 MPa H$$_2$$ at 30°C. Yields remain modest (50–60%) but offer a solvent-free alternative.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylaminomethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

4-(Ethylaminomethyl)pyridine serves as a versatile building block in organic synthesis. Its nucleophilic properties allow it to participate in various reactions:

- Synthesis of Dithiocarbamate Derivatives : Research has demonstrated the successful synthesis of diorganotin dithiocarbamate derivatives using this compound as a precursor. This method involves a one-pot reaction that yields compounds with potential biological activity .

- Nucleophilicity Studies : The compound has been included in studies analyzing the nucleophilicity of substituted pyridines. These studies indicate that this compound exhibits significant nucleophilic behavior, making it a candidate for further exploration in nucleophilic substitution reactions .

Coordination Chemistry

The coordination capabilities of this compound have been investigated in the context of metal complexes:

- Ligand Properties : Its ability to coordinate with metal ions has been explored, particularly in the formation of complexes that exhibit interesting properties for catalysis and material science. The nitrogen atom in the pyridine ring acts as a Lewis base, facilitating the formation of stable metal-ligand complexes .

- Structural Characterization : Studies involving crystallography have characterized several metal complexes formed with this compound, revealing insights into their structural and electronic properties. Such characterizations are crucial for understanding the reactivity and potential applications of these complexes .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its biological activity:

- Antimicrobial Activity : Some derivatives of this compound have been tested for antimicrobial properties. The structural modifications can enhance their efficacy against various pathogens, making them candidates for drug development .

- Potential Neuroprotective Effects : Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This area remains under investigation, with ongoing research aimed at elucidating the mechanisms behind these effects .

Data Table: Summary of Applications

Case Studies

-

Synthesis of Diorganotin Dithiocarbamates :

- A study reported the synthesis of diorganotin dithiocarbamate derivatives from this compound using a one-pot reaction method. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, highlighting their structural features and potential applications in biological systems .

- Nucleophilicity Analysis :

Mechanism of Action

The mechanism of action of 4-(Ethylaminomethyl)pyridine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and participate in various chemical interactions. Its ethylamino group can act as a nucleophile, facilitating reactions with electrophilic centers in target molecules .

Comparison with Similar Compounds

- 4-(Methylaminomethyl)pyridine

- 4-(Aminomethyl)pyridine

- 2-(Methylamino)pyridine

Comparison: 4-(Ethylaminomethyl)pyridine is unique due to its ethylamino group, which imparts distinct chemical properties compared to its methyl and amino analogs. This difference in structure can influence its reactivity, solubility, and applications in various fields .

Biological Activity

4-(Ethylaminomethyl)pyridine, also known as N-(pyridin-4-ylmethyl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a pyridine derivative characterized by the presence of an ethylaminomethyl group at the 4-position of the pyridine ring. It can be synthesized through various methods, including nucleophilic substitution reactions involving pyridine derivatives and alkylating agents.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . A study reported that this compound demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Inhibition

The compound acts as a ligand for several enzymes, influencing their activity. For instance, it has been shown to inhibit topoisomerases, which are critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilicity : Studies have analyzed the nucleophilicity of substituted pyridines, revealing that this compound exhibits significant nucleophilic character, which may enhance its reactivity towards electrophilic sites in biological molecules .

- Ligand Interaction : Its structure allows it to act as a ligand for metal ions and enzymes, facilitating biochemical reactions crucial for cellular functions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different bacterial strains.

- Topoisomerase Inhibition : In vitro assays demonstrated that this compound inhibited topoisomerase II with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent .

- Structural Characterization : The crystal structure of complexes formed with this compound has been analyzed using X-ray crystallography, revealing insights into its binding interactions with target proteins .

Data Summary

| Biological Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | MIC: 32-128 µg/mL |

| Topoisomerase Inhibition | Inhibition of DNA replication | IC50: ~15 µM |

| Ligand for Enzymes | Interaction with active sites | Varies by enzyme |

Q & A

Q. What are the established synthetic routes for 4-(ethylaminomethyl)pyridine, and how can purity be optimized?

this compound is typically synthesized via reductive alkylation or nucleophilic substitution. For example, ethylamine can react with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethylamino group . Purification often involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/methanol) to remove unreacted starting materials and byproducts. Purity optimization requires monitoring via HPLC with a C18 column (UV detection at 254 nm) and confirming structural integrity via -NMR (e.g., δ 8.5 ppm for pyridine protons, δ 2.5 ppm for ethylamino CH₂) .

Q. How can researchers characterize the supramolecular interactions of this compound in crystalline phases?

X-ray crystallography is critical for analyzing supramolecular interactions. For related pyridine derivatives, studies reveal weak C–H⋯π interactions (2.7–3.6 Å) and π–π stacking (3.6 Å interplanar distances), forming 1D chains or lamellar networks . For this compound, similar methods can be applied: crystallize via slow solvent evaporation (e.g., ethanol/water), then analyze hydrogen bonding (N–H⋯N) and steric effects from the ethylamino group using Mercury or Olex2 software.

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., nitration vs. alkylation yields) often arise from steric hindrance or electronic effects. For example, nitration of 4-(halophenyl)pyridines requires concentrated HNO₃/H₂SO₄ at 0–5°C to avoid side reactions, while alkylation may need phase-transfer catalysts . To resolve contradictions:

Q. How does the ethylamino group influence catalytic activity in methane hydroxylation using pyridine-based complexes?

The ethylamino group enhances electron-donating capacity and metal coordination. For example, Pd(II) complexes with 4-(aminomethyl)pyridine ligands show higher turnover numbers in methane hydroxylation due to improved Lewis basicity and stabilization of Pd–O intermediates . Methodological steps:

- Synthesize Pd/Fe complexes with this compound via ligand exchange.

- Evaluate catalytic efficiency using gas chromatography (methanol yield) and kinetic isotope effects (KIE) to probe C–H activation mechanisms.

- Compare with control ligands (e.g., unsubstituted pyridine) via cyclic voltammetry to assess redox potentials .

Q. What are the design principles for pharmacological derivatives of this compound targeting kinase inhibition?

Derivatization focuses on enhancing binding affinity and selectivity:

- Introduce trifluoromethyl or benzamide groups at the pyridine ring (e.g., N-(4-{[2-(ethylamino)pyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) to exploit hydrophobic pockets in kinase ATP-binding sites .

- Optimize solubility via PEGylation or salt formation (e.g., hydrochloride salts).

- Validate via in vitro kinase assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) using PDB structures (e.g., EGFR kinase) .

Q. How can researchers analyze intermolecular interactions in this compound-based polymers for sensor applications?

Use spectroscopic and computational tools:

- FTIR to identify hydrogen-bonding networks (N–H stretches at 3300 cm⁻¹).

- DFT (B3LYP/6-311+G(d,p)) to model π–π stacking and charge-transfer interactions.

- Fluorescence quenching assays to assess analyte binding (e.g., heavy metals via Stern-Volmer plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.